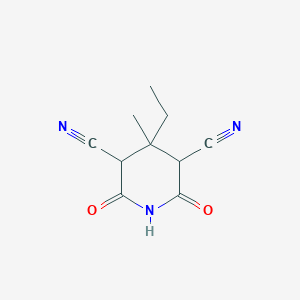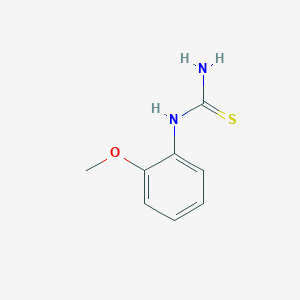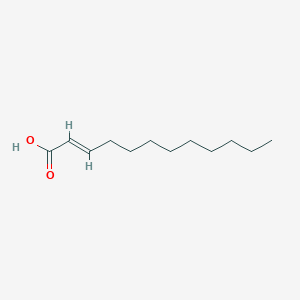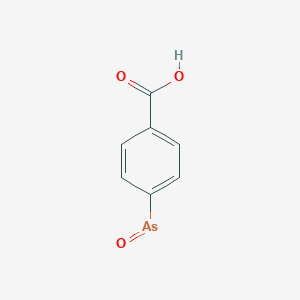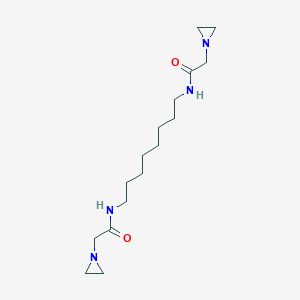
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a synthetic compound that has been widely used in scientific research. This compound is also known as X-ray crosslinker or X-linker. It is a bifunctional alkylating agent that can crosslink proteins and nucleic acids.
Applications De Recherche Scientifique
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has been widely used in scientific research as a crosslinking agent. It is commonly used in protein-protein interaction studies, nucleic acid-protein interaction studies, and protein-DNA crosslinking studies. The compound is also used in X-ray crystallography to stabilize protein crystals and improve the resolution of X-ray diffraction data.
Mécanisme D'action
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) works by crosslinking proteins and nucleic acids. The compound contains two aziridine rings that can react with amino and thiol groups in proteins and nucleic acids. The crosslinking process results in the formation of covalent bonds between the molecules, which can stabilize protein complexes and improve the resolution of X-ray diffraction data.
Biochemical and Physiological Effects:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can have both biochemical and physiological effects. The compound can crosslink proteins and nucleic acids, which can affect the structure and function of these molecules. The crosslinking process can also lead to the formation of DNA-protein adducts, which can interfere with DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has several advantages for lab experiments. It is a potent crosslinking agent that can be used in low concentrations. The compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound. It can be toxic to cells and can lead to the formation of DNA-protein adducts, which can interfere with cellular processes.
Orientations Futures
There are several future directions for the use of Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) in scientific research. One area of research is the development of new crosslinking agents with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the application of crosslinking agents in the study of protein-protein interactions and protein complexes. Finally, there is a need for further research on the biochemical and physiological effects of crosslinking agents on cells and organisms.
Conclusion:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a potent crosslinking agent that has been widely used in scientific research. The compound can crosslink proteins and nucleic acids, which can improve the resolution of X-ray diffraction data and stabilize protein complexes. However, the use of this compound can also have limitations, such as toxicity to cells and interference with cellular processes. Further research is needed to develop new crosslinking agents with improved properties and to study the effects of crosslinking agents on cells and organisms.
Méthodes De Synthèse
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can be synthesized by reacting 1,8-diaminooctane with epichlorohydrin in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product. The synthesis process is relatively simple and can be completed in a few steps.
Propriétés
Numéro CAS |
1553-36-2 |
|---|---|
Nom du produit |
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)- |
Formule moléculaire |
C16H30N4O2 |
Poids moléculaire |
310.44 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C16H30N4O2/c21-15(13-19-9-10-19)17-7-5-3-1-2-4-6-8-18-16(22)14-20-11-12-20/h1-14H2,(H,17,21)(H,18,22) |
Clé InChI |
ZDTDUAYRLVDHEJ-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
SMILES canonique |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
Autres numéros CAS |
1553-36-2 |
Synonymes |
N,N'-octamethylenebis-1-aziridineacetamide NSC-111716 SRI 5 SRI-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






